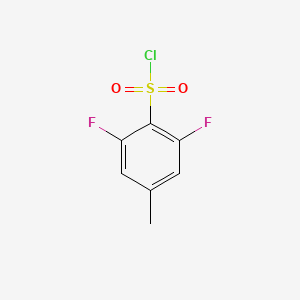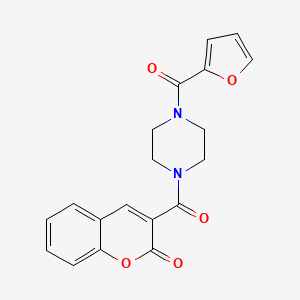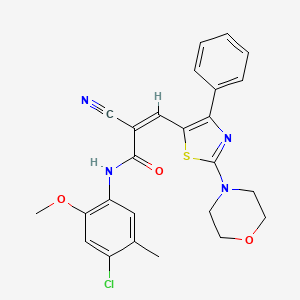![molecular formula C21H22N2O5 B2561945 N-((1-(ベンゾ[d][1,3]ジオキソール-5-イル)-5-オキソピロリジン-3-イル)メチル)-2-(p-トリルオキシ)アセトアミド CAS No. 954624-38-5](/img/structure/B2561945.png)
N-((1-(ベンゾ[d][1,3]ジオキソール-5-イル)-5-オキソピロリジン-3-イル)メチル)-2-(p-トリルオキシ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide is a complex organic molecule featuring a benzodioxole moiety, a pyrrolidinone ring, and a tolyloxyacetamide group. Its intricate structure suggests potential versatility in various applications, particularly in fields such as medicinal chemistry and materials science.
科学的研究の応用
Chemistry
In chemistry, the compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its multifunctional nature allows for versatility in creating derivatives for specific research needs.
Biology
In biological contexts, this compound may exhibit bioactivity, potentially acting as an inhibitor or modulator of specific enzymatic processes. Its structural motifs suggest possible interactions with biological macromolecules.
Medicine
Medicinally, it could be investigated for therapeutic properties, such as anti-inflammatory, anti-cancer, or neuroprotective effects. The benzodioxole and pyrrolidinone groups are common in many pharmacophores.
Industry
Industrially, the compound might be used in the development of new materials with unique properties, such as polymers or advanced composites.
作用機序
Target of action
Compounds with a benzo[d][1,3]dioxol-5-yl structure are often found in various natural and synthetic molecules exhibiting a broad spectrum of biological activity . They could potentially interact with a variety of cellular targets, including proteins, enzymes, or receptors, depending on the specific functional groups present in the molecule.
準備方法
Synthetic Routes and Reaction Conditions
One typical synthetic route involves the condensation of a benzo[d][1,3]dioxole derivative with a suitably protected pyrrolidinone
Step 1: Synthesis of the benzo[d][1,3]dioxole intermediate.
Step 2: Formation of the pyrrolidinone ring, possibly through a cyclization reaction involving an amide precursor.
Step 3: Coupling of the benzo[d][1,3]dioxole and pyrrolidinone intermediates.
Step 4: Introduction of the tolyloxyacetamide functionality through nucleophilic substitution, often under basic conditions.
Industrial Production Methods
Industrial-scale production typically follows optimized versions of the laboratory synthetic routes, with adjustments for yield improvement, cost efficiency, and environmental considerations. High-throughput methods such as continuous flow chemistry might be employed to enhance productivity and scalability.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically achieved using agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitutions on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and catalytic amounts of acids or bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl groups, or other nucleophiles.
類似化合物との比較
Similar Compounds
N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide: Lacks the benzo[d][1,3]dioxole moiety, possibly altering its bioactivity profile.
N-(1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide: Features a meta-tolyl group instead of para, affecting its steric and electronic properties.
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(phenoxy)acetamide: Substitutes the p-tolyloxy group with phenoxy, potentially altering its reactivity and bioactivity.
Uniqueness
This compound stands out due to the specific combination of benzo[d][1,3]dioxole, pyrrolidinone, and tolyloxyacetamide groups, which confer unique structural and electronic characteristics, potentially leading to distinct chemical behaviors and biological activities.
特性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-14-2-5-17(6-3-14)26-12-20(24)22-10-15-8-21(25)23(11-15)16-4-7-18-19(9-16)28-13-27-18/h2-7,9,15H,8,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDVGPRJSLVNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide](/img/structure/B2561866.png)





![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2561875.png)


![5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561881.png)

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561885.png)
